N-Methyl-2,7-dinitro-N-phenyl-9H-fluoren-9-amine
Description
N-Methyl-2,7-dinitro-N-phenyl-9H-fluoren-9-amine is a complex organic compound that belongs to the class of fluorenes. Fluorenes are polycyclic aromatic hydrocarbons with a wide range of applications in organic electronics, photonics, and as intermediates in organic synthesis. This particular compound is characterized by the presence of nitro groups at the 2 and 7 positions, a phenyl group, and a methylated nitrogen atom.
Properties
CAS No. |
62799-37-5 |
|---|---|
Molecular Formula |
C20H15N3O4 |
Molecular Weight |
361.3 g/mol |
IUPAC Name |
N-methyl-2,7-dinitro-N-phenyl-9H-fluoren-9-amine |
InChI |
InChI=1S/C20H15N3O4/c1-21(13-5-3-2-4-6-13)20-18-11-14(22(24)25)7-9-16(18)17-10-8-15(23(26)27)12-19(17)20/h2-12,20H,1H3 |
InChI Key |
JYEOOHWSPGEJFZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1C2=C(C=CC(=C2)[N+](=O)[O-])C3=C1C=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2,7-dinitro-N-phenyl-9H-fluoren-9-amine typically involves multiple steps. One common approach is the nitration of 9H-fluoren-9-one to introduce nitro groups at the 2 and 7 positions. This is followed by the reduction of the ketone to form the corresponding amine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2,7-dinitro-N-phenyl-9H-fluoren-9-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding diamine, while oxidation could lead to the formation of nitroso or nitro derivatives .
Scientific Research Applications
N-Methyl-2,7-dinitro-N-phenyl-9H-fluoren-9-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological macromolecules.
Industry: It is used in the production of dyes, pigments, and organic electronic materials
Mechanism of Action
The mechanism of action of N-Methyl-2,7-dinitro-N-phenyl-9H-fluoren-9-amine involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the aromatic rings can engage in π-π interactions with other aromatic systems. These interactions can modulate the activity of biological pathways and influence the compound’s overall effect .
Comparison with Similar Compounds
Similar Compounds
2,7-Dinitrofluoren-9-one: Similar in structure but lacks the methylated nitrogen and phenyl group.
9-Fluorenone: A simpler compound with a ketone group instead of nitro groups.
Fluorenol: An alcohol derivative of fluorene with a hydroxyl group at the 9-position .
Uniqueness
N-Methyl-2,7-dinitro-N-phenyl-9H-fluoren-9-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both nitro groups and a methylated nitrogen atom makes it a versatile intermediate for further chemical modifications.
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